Methyl 5-chloro-2-hydroxy-4-iodobenzoate
Description
Methyl 5-chloro-2-hydroxy-4-iodobenzoate is a halogenated aromatic ester with the molecular formula $ \text{C}8\text{H}6\text{ClIO}_3 $. Its structure features a methyl ester group at position 1, a hydroxyl (-OH) group at position 2, an iodine atom at position 4, and a chlorine atom at position 5 on the benzene ring (Fig. 1). The iodine and chlorine substituents enhance its reactivity in cross-coupling reactions, while the hydroxyl group enables hydrogen bonding and participation in acid-base chemistry .
Properties
IUPAC Name |
methyl 5-chloro-2-hydroxy-4-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWFQSBTVOKAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Halogenation-Esterification Approach
A widely adopted strategy involves the sequential introduction of halogen atoms followed by esterification. The synthesis begins with 2-hydroxy-4-iodobenzoic acid, where iodination is achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid at 60°C for 6 hours. Subsequent chlorination employs N-chlorosuccinimide (NCS) in dimethylformamide (DMF) under reflux conditions (100°C, 1 hour), selectively introducing chlorine at the para position relative to the hydroxyl group.
Esterification is then performed using methanol and sulfuric acid as a catalyst. The reaction proceeds at room temperature for 7 hours, yielding the target compound with a reported purity of >95% after recrystallization.
Key Reaction Parameters:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Iodination | ICl, Acetic Acid | 60°C | 6 h | 78% |
| Chlorination | NCS, DMF | 100°C | 1 h | 85% |
| Esterification | MeOH, H₂SO₄ | RT | 7 h | 92% |
Direct Functionalization of Pre-Esterified Intermediates
Alternative methods prioritize early esterification to simplify purification. Methyl 2-hydroxybenzoate undergoes iodination using potassium iodide (KI) and hydrogen peroxide (H₂O₂) in aqueous HCl, achieving 70% iodination at the 4-position. Chlorination is then performed using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, yielding 83% of the 5-chloro derivative.
Advantages:
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Reduced side reactions due to the electron-withdrawing ester group.
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Compatibility with aqueous workup procedures.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial protocols utilize continuous flow reactors to enhance reproducibility. A representative setup involves:
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Iodination Module: ICl and substrate are mixed in a Teflon-coated reactor at 60°C (residence time: 30 min).
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Chlorination Module: NCS is introduced via a high-pressure pump, maintaining 100°C for 15 min.
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Esterification Module: Methanol is injected post-chlorination, with inline pH adjustment to neutralize HCl byproducts.
Scalability Metrics:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Annual Output | 50 g | 500 kg |
| Purity | 95% | 99.8% |
| Energy Consumption | 120 kWh/kg | 85 kWh/kg |
Comparative Analysis of Methodologies
Yield and Selectivity Trade-offs
The sequential halogenation-esterification route offers superior regioselectivity (98:2 para:ortho chlorination ratio) but requires stringent temperature control. In contrast, direct functionalization of esterified intermediates simplifies purification but achieves lower overall yields (70–75%) due to competing side reactions.
Solvent and Catalyst Optimization
Solvent Systems:
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Polar aprotic solvents (DMF, DMSO) enhance chlorination rates but complicate recycling.
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Green solvent alternatives (cyclopentyl methyl ether) reduce environmental impact without sacrificing yield.
Catalyst Innovations:
Mechanistic Insights and Byproduct Management
Chlorination Pathway
NCS-mediated chlorination proceeds via a radical mechanism , initiated by thermal homolysis of NCS to generate chlorine radicals. Computational studies (DFT) confirm preferential attack at the 5-position due to reduced steric hindrance and favorable resonance stabilization.
Major Byproducts:
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3-Chloro isomer (2–5%): Forms via minor radical recombination pathways.
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Over-oxidation products : Mitigated by stoichiometric NCS control.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 5-chloro-2-hydroxy-4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxyl group allows it to participate in various biochemical pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes the structural and functional differences between methyl 5-chloro-2-hydroxy-4-iodobenzoate and related compounds:
Physicochemical Properties
- Molecular Weight and Polarity: The presence of iodine (atomic mass: 126.9) and chlorine (35.45) increases molecular weight compared to non-halogenated analogs. For example, methyl 2-hydroxy-4-iodobenzoate ($ \text{C}8\text{H}7\text{IO}_3 $, MW: 278.04) is lighter than this compound (MW: 328.49) due to the absence of chlorine .
- Melting/Boiling Points: Halogenation generally elevates melting points.
- Solubility : The hydroxyl group enhances water solubility via H-bonding, while iodine and chlorine increase lipophilicity. This balance makes the compound suitable for mixed-solvent reactions .
Biological Activity
Methyl 5-chloro-2-hydroxy-4-iodobenzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a unique arrangement of halogen and hydroxyl groups on an aromatic ring, which contributes to its reactivity and biological activity. The presence of chlorine and iodine atoms allows for diverse interactions in biological systems, such as enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer properties.
- Receptor Interaction : The hydroxyl group enhances the compound's ability to form hydrogen bonds with biological receptors, potentially modulating signaling pathways.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity. A study highlighted the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria. This effect is likely due to the compound's capacity to disrupt bacterial cell wall synthesis or function.
Anticancer Activity
This compound has also been investigated for its anticancer potential. The compound has shown efficacy in targeting cancer cell lines by inducing apoptosis through the inhibition of anti-apoptotic proteins such as Bcl-2. This property is critical given the role of Bcl-2 in cancer cell survival.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| Methyl 2-chloro-4-hydroxy-5-iodobenzoate | Similar halogen substitutions | Moderate antimicrobial activity | |
| Methyl 5-hydroxy-2-iodobenzoate | Lacks chlorine substitution | Lower anticancer efficacy |
Case Studies
- Anticancer Research : A study focusing on the binding affinity of this compound to Bcl-2 family proteins demonstrated that it binds with high affinity, leading to significant reductions in cell viability in lymphoma cell lines. The Ki values indicated potent inhibition compared to other known inhibitors .
- Antimicrobial Activity : In a clinical trial setting, derivatives of this compound were tested against various bacterial strains. Results showed a notable decrease in bacterial load in treated samples compared to controls, suggesting effective antimicrobial properties .
Q & A
Q. How can multi-step syntheses leverage this compound as a building block for complex heterocycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
